molecular formula C16H9Cl2F3N2O B11507256 6,8-dichloro-2-methyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one

6,8-dichloro-2-methyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one

Cat. No.: B11507256
M. Wt: 373.2 g/mol
InChI Key: XQQIIACPVFUWBG-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-methyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of chlorine atoms at positions 6 and 8, a methyl group at position 2, and a trifluoromethylphenyl group at position 3 on the quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-methyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 2-amino-5,7-dichloro-3-methylbenzoic acid.

    Formation of Quinazolinone Core: The amino group of the starting material reacts with formamide under heating conditions to form the quinazolinone core.

    Introduction of Trifluoromethylphenyl Group: The quinazolinone intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-methyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 6 and 8 can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone N-oxides or reduction to form dihydroquinazolinones.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Amino or thiol-substituted quinazolinones.

    Oxidation: Quinazolinone N-oxides.

    Reduction: Dihydroquinazolinones.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

6,8-Dichloro-2-methyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-methyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.

    Pathways Involved: It modulates signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, leading to the inhibition of cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-2-methylquinazolin-4(3H)-one: Lacks the trifluoromethylphenyl group, resulting in different biological activities.

    2-Methyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one: Lacks chlorine atoms at positions 6 and 8, affecting its reactivity and potency.

    6,8-Dichloro-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one: Lacks the methyl group at position 2, altering its chemical properties.

Uniqueness

6,8-Dichloro-2-methyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one is unique due to the combination of chlorine atoms, a methyl group, and a trifluoromethylphenyl group on the quinazolinone core. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H9Cl2F3N2O

Molecular Weight

373.2 g/mol

IUPAC Name

6,8-dichloro-2-methyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one

InChI

InChI=1S/C16H9Cl2F3N2O/c1-8-22-14-12(6-10(17)7-13(14)18)15(24)23(8)11-4-2-3-9(5-11)16(19,20)21/h2-7H,1H3

InChI Key

XQQIIACPVFUWBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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